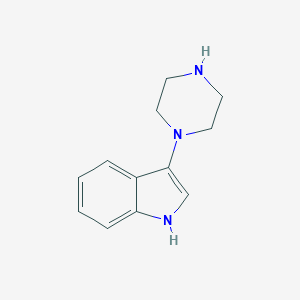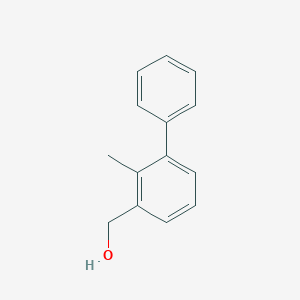
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane is a versatile organosilicon compound. It is known for its unique properties, such as its ability to enhance surface coatings, act as a binder, and improve material compatibility. This compound is widely used in various scientific research applications due to its chemical stability and reactivity.
Métodos De Preparación
The synthesis of 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane involves several steps. One common method includes the reaction of 3-(2-Hydroxyethoxy)propyl-dimethylsilyl with dimethylsilylpropoxyethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to achieve high yields and purity .
Análisis De Reacciones Químicas
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogenating agents, forming halogenated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the modification of biomolecules and surfaces to enhance biocompatibility and stability.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is employed in the production of coatings, adhesives, and sealants due to its excellent binding properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, enhancing its binding and compatibility properties. Additionally, the silicon-oxygen bonds provide stability and resistance to degradation, making it suitable for various applications.
Comparación Con Compuestos Similares
1,3-Bis(3-(2-hydroxyethoxy)propyl)tetramethyldisiloxane can be compared with other similar compounds such as:
Poly[dimethylsiloxane-co-[3-(2-(2-hydroxyethoxy)ethoxy)propyl]methylsiloxane]: This compound has similar properties but differs in its molecular structure and specific applications.
This compound: Another related compound with comparable reactivity and uses.
The uniqueness of this compound lies in its specific combination of hydroxyl and silicon-oxygen bonds, providing a balance of reactivity and stability.
Propiedades
IUPAC Name |
2-[3-[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34O5Si2/c1-20(2,13-5-9-17-11-7-15)19-21(3,4)14-6-10-18-12-8-16/h15-16H,5-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHSBLYBOOUZFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCOCCO)O[Si](C)(C)CCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34O5Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156327-07-0 |
Source


|
| Record name | Poly[oxy(dimethylsilylene)], α-[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]-ω-[[[3-(2-hydroxyethoxy)propyl]dimethylsilyl]oxy] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)










